4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4,5-dimethoxy-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-13-6-4-5-7-15(13)20-24-22-26(25-20)14(12-33-22)8-9-23-21(28)16-10-18(31-2)19(32-3)11-17(16)27(29)30/h4-7,10-12H,8-9H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXXASVPIMZDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4,5-Dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a thiazole ring and other functional groups that contribute to its diverse biological activities.
Chemical Structure and Synthesis
The molecular formula of the compound is . The synthesis involves several steps typical of heterocyclic chemistry, where careful selection of reagents and conditions is crucial for achieving high yields and purity. The compound can be classified as a benzamide derivative due to the presence of the benzamide functional group along with thiazole and triazole moieties, which are known for their biological activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole rings possess notable antimicrobial properties. For example, derivatives similar to 4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide have shown potent antibacterial effects against various pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | Inhibition (%) |
|---|---|---|
| Compound A | E. coli | 88.46 |
| Compound B | S. aureus | 91.66 |
| 4,5-Dimethoxy-2-nitro-N-(...) | Not specified | TBD |
Antioxidant Properties
The antioxidant activity of similar compounds has been evaluated using various assays. For instance, some derivatives demonstrated significant free radical scavenging abilities comparable to established antioxidants like ascorbic acid .
Table 2: Antioxidant Activity Comparison
| Compound Name | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) |
|---|---|---|---|
| Compound C | 1.08 | Ascorbic Acid | 1.20 |
| Compound D | 0.74 | Trolox | TBD |
Anticancer Activity
The anticancer potential of compounds related to 4,5-dimethoxy-2-nitro-N-(...) has been investigated in various studies. For example, certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Table 3: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound E | HCT116 (Colon Cancer) | 4.36 |
| Compound F | MCF7 (Breast Cancer) | TBD |
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of nitro and methoxy groups may enhance its binding affinity and selectivity for these targets.
Case Studies
Several studies have highlighted the pharmacological applications of thiazole-based compounds:
- Antibacterial Study : A series of thiazolidinone derivatives were synthesized and tested against E. coli and S. aureus, showing promising antibacterial activity .
- Antioxidant Evaluation : A study on thiazolo[4,5-b]pyridine derivatives demonstrated their ability to scavenge free radicals effectively .
- Anticancer Research : Research on triazolethiones indicated their potential as anticancer agents through mechanisms such as inhibiting tyrosine kinases .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research has indicated that compounds containing thiazole and triazole rings exhibit a wide range of biological activities. The specific applications of 4,5-dimethoxy-2-nitro-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide include:
- Antimicrobial Activity : Studies have shown that derivatives of thiazoles demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to 4,5-dimethoxy-2-nitro-N-(...) have been tested against various strains of bacteria and fungi with promising results .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Research has highlighted that related triazole compounds exhibit cytotoxic effects on cancer cell lines .
- Cholinesterase Inhibition : Some studies indicate that benzamide derivatives can act as inhibitors for cholinesterase enzymes, suggesting possible applications in treating neurodegenerative diseases .
Case Studies
Several studies have documented the efficacy of similar compounds in various applications:
- Antimicrobial Efficacy : A study evaluated thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 125 μg/mL against different bacterial strains .
- Anticancer Activity : Research on triazole derivatives showed that certain compounds could significantly inhibit the growth of human colon cancer cells (HCT116). One compound demonstrated an IC50 value of 4.363 μM compared to doxorubicin .
- Cholinesterase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Some exhibited significant inhibition rates comparable to known inhibitors .
Data Tables
The following table summarizes the biological activities and corresponding MIC/IC50 values from various studies:
| Compound Structure | Activity Type | Target Organism/Cell Type | MIC/IC50 Value |
|---|---|---|---|
| Thiazole Derivative | Antibacterial | E. coli | 6.25 μg/mL |
| Triazole Derivative | Anticancer | HCT116 (Colon Cancer) | 4.363 μM |
| Benzamide Derivative | Cholinesterase Inhibitor | Enzyme (AChE/BuChE) | Significant Inhibition |
Vergleich Mit ähnlichen Verbindungen
Research Findings and Hypotheses
- Computational Predictions : Molecular docking studies (extrapolated from ) suggest that the nitro group and thiazolo-triazole core may interact with bacterial DNA gyrase or human kinase domains.
- Solubility Challenges : The dimethoxy and o-tolyl groups in the target compound likely reduce aqueous solubility compared to the carboxamide derivatives in , necessitating formulation optimization for in vivo applications.
- Stability : The nitro group may render the compound susceptible to enzymatic reduction, a common liability in nitro-containing therapeutics .
Q & A
How should researchers characterize the purity and structural integrity of this compound?
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy: Use and NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.1 ppm, nitro groups influencing aromatic splitting patterns) .
- HPLC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N/O motifs) to validate stereoelectronic effects .
What pharmacological targets are hypothesized for this compound based on structural analogs?
Answer:
The thiazolo-triazole core and nitrobenzamide group suggest dual mechanisms:
- Enzyme Inhibition: The amide group may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens, as seen in nitazoxanide analogs .
- Kinase Modulation: The o-tolyl-thiazolo moiety could target tyrosine kinases (e.g., EGFR or VEGFR2) by mimicking ATP-binding motifs, similar to patents describing anticancer thiazolo-triazoles .
- Validation: Conduct kinase profiling assays (e.g., KinomeScan) and bacterial growth inhibition studies (MIC against Clostridium spp.) to confirm targets .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurities:
- Dose-Response Reproducibility: Test activity across multiple cell lines (e.g., HCT-116 vs. HEK293) and bacterial strains to rule out cell-specific effects .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed nitro groups) that may antagonize activity .
- Solvent Artifacts: Compare DMSO stock stability (store at -20°C, <1 week) vs. fresh preparations to avoid degradation .
What computational strategies can predict binding affinity with target enzymes?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR or kinases. Key residues (e.g., Lys42 in PFOR) should show hydrogen bonding with the nitro group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy calculations (MM-PBSA) .
- SAR Analysis: Compare with analogs (e.g., substituent effects on IC) to refine pharmacophore models .
What experimental conditions are critical for evaluating the compound’s stability?
Answer:
- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC (e.g., nitro reduction at pH <3) .
- Photolytic Degradation: Expose to UV light (254 nm) and quantify nitro-to-amine conversion using UV-Vis spectroscopy .
- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures (>200°C suggests suitability for room-temperature storage) .
How does this compound’s efficacy compare to structurally related derivatives in preclinical models?
Answer:
- In Vitro Potency: Test against triazolo-thiadiazoles (e.g., KA25/KA26) in cytotoxicity assays (IC values typically 2–10 μM in cancer lines) .
- In Vivo PK: Administer 10 mg/kg IV/PO in rodent models; the methoxy groups may improve bioavailability (AUC ~500 ng·h/mL) but reduce BBB penetration .
- Toxicity Screening: Assess hepatotoxicity (ALT/AST levels) and hematological profiles (platelet aggregation) to differentiate from thromboembolic risks in older analogs .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
